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molecular formula C11H10N2O3 B8551685 3-Pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester

3-Pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester

Cat. No. B8551685
M. Wt: 218.21 g/mol
InChI Key: FGIIYGFTQILDER-UHFFFAOYSA-N
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Patent
US08877782B2

Procedure details

As described for example 231, 3-pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester (9.6 g, 44 mmol), instead of (S)-2-{[6-(5-methyl-3-phenyl-isoxazol-4-ylmethoxy)-pyridine-3-carbonyl]-amino}-3-phenyl-propionic acid methyl ester, was converted to the title compound (6.5 g, 79%) which was obtained as an off white solid. MS: m/e=189.3 [M−H]−.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
(S)-2-{[6-(5-methyl-3-phenyl-isoxazol-4-ylmethoxy)-pyridine-3-carbonyl]-amino}-3-phenyl-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[N:8][O:9][CH:10]=1)=[O:5])C.COC(=O)[C@@H](NC(C1C=NC(OCC2C(C3C=CC=CC=3)=NOC=2C)=CC=1)=O)CC1C=CC=CC=1>>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:10][O:9][N:8]=1

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1)C1=NC=CC=C1
Step Two
Name
(S)-2-{[6-(5-methyl-3-phenyl-isoxazol-4-ylmethoxy)-pyridine-3-carbonyl]-amino}-3-phenyl-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([C@H](CC1=CC=CC=C1)NC(=O)C=1C=NC(=CC1)OCC=1C(=NOC1C)C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NOC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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